Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate structure
946604-99-5 structure
商品名:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
CAS番号:946604-99-5
MF:C11H14BrNO4S
メガワット:336.202161312103
MDL:MFCD19441868
CID:1028316
PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
    • 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester
    • 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
    • Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)
    • methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
    • SCHEMBL101455
    • DTXSID70723456
    • CS-0146986
    • METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE
    • 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester
    • OQCNMXAYFCAWPE-UHFFFAOYSA-N
    • Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
    • DB-358785
    • 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester
    • AKOS022172477
    • EN300-1703224
    • 946604-99-5
    • Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate
    • methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
    • AS-37352
    • MFCD19441868
    • MDL: MFCD19441868
    • インチ: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
    • InChIKey: OQCNMXAYFCAWPE-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 334.98269g/mol
  • どういたいしつりょう: 334.98269g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A169005024-250mg
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
946604-99-5 95%
250mg
$265.96 2023-08-31
Enamine
EN300-1703224-10.0g
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5
10g
$2638.0 2023-05-25
Enamine
EN300-1703224-0.5g
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5
0.5g
$589.0 2023-09-20
Enamine
EN300-1703224-0.25g
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5
0.25g
$564.0 2023-09-20
Enamine
EN300-1703224-5.0g
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5
5g
$1779.0 2023-05-25
Enamine
EN300-1703224-1g
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5
1g
$614.0 2023-09-20
1PlusChem
1P0069PB-100mg
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
946604-99-5 97%
100mg
$235.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1217626-100mg
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
946604-99-5 96%
100mg
¥1514.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM271-100mg
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
946604-99-5 95%
100mg
¥1145.0 2024-04-16
Ambeed
A187367-250mg
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
946604-99-5 96%
250mg
$275.0 2024-08-02

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
リファレンス
Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists.
, World Intellectual Property Organization, , ,

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
リファレンス
Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  rt → 5 °C; 5 °C; rt; overnight, rt
リファレンス
Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  5 °C; overnight, rt
リファレンス
Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction
, China, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt → 0 °C; 20 min, 0 °C; 15 h, rt
リファレンス
Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Preparation of heterocyclic compounds as PARP1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  cooled
リファレンス
Preparation of thienoazepine immunoconjugates for treatment of cancer
, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
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清らかである:99%/99%
はかる:250mg/1g
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